molecular formula C17H17N3S2 B14114666 4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol CAS No. 1160995-49-2

4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol

Cat. No.: B14114666
CAS No.: 1160995-49-2
M. Wt: 327.5 g/mol
InChI Key: AYPMTOCBKHXHDB-UHFFFAOYSA-N
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Description

4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C17H17N3S2 and a molecular weight of 327.47 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-naphthylmethyl chloride with 4-allyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The allyl and naphthylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Bases like potassium carbonate or sodium hydride in polar solvents such as DMF or DMSO are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring or the allyl and naphthylmethyl groups.

Mechanism of Action

The mechanism of action of 4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity . The triazole ring can also interact with metal ions, affecting their biological availability and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol is unique due to the presence of both the allyl and naphthylmethyl groups, which confer specific electronic and steric properties. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to other similar compounds.

Properties

CAS No.

1160995-49-2

Molecular Formula

C17H17N3S2

Molecular Weight

327.5 g/mol

IUPAC Name

3-(naphthalen-1-ylmethylsulfanylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3S2/c1-2-10-20-16(18-19-17(20)21)12-22-11-14-8-5-7-13-6-3-4-9-15(13)14/h2-9H,1,10-12H2,(H,19,21)

InChI Key

AYPMTOCBKHXHDB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)CSCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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